molecular formula C13H9ClN2OS2 B2504986 7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one CAS No. 422526-59-8

7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

Cat. No. B2504986
CAS RN: 422526-59-8
M. Wt: 308.8
InChI Key: TUMKOONWVHHBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one, also known as QS-11, is a small molecule inhibitor that has shown promising results in scientific research. QS-11 has been found to inhibit the function of the P-glycoprotein (P-gp) protein, which is responsible for drug resistance in cancer cells.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Biological Activity and Pharmaceutical Potential

  • Quinazoline derivatives, including the mentioned compound, have been evaluated for anticancer activities, highlighting their potential in cancer treatment and their interaction with biological targets like EGFR-tyrosine kinase (M. Noolvi, H. Patel, 2013).
  • The compound's derivatives have been analyzed for antimicrobial, analgesic, and anti-inflammatory activities, underscoring their multifaceted therapeutic applications (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).

Molecular Studies and Drug Development

properties

IUPAC Name

7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-8-3-4-10-11(6-8)15-13(18)16(12(10)17)7-9-2-1-5-19-9/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMKOONWVHHBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one

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